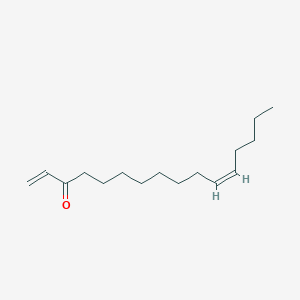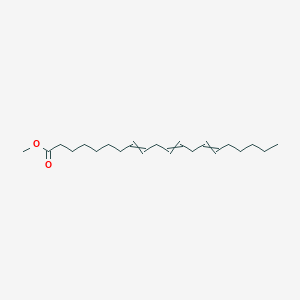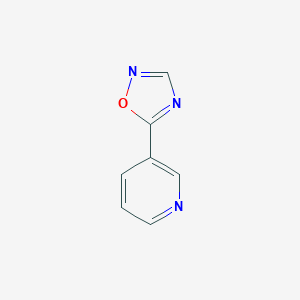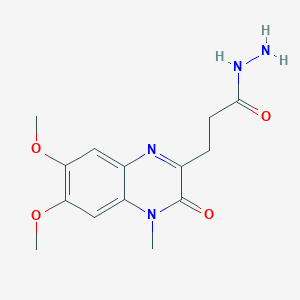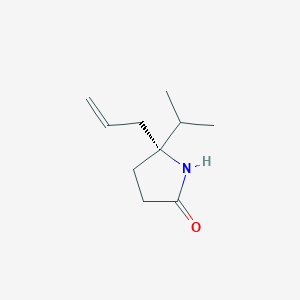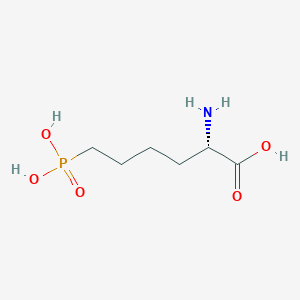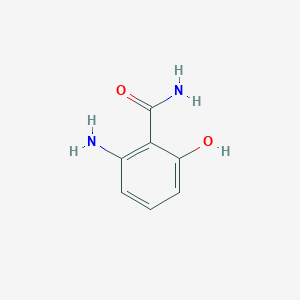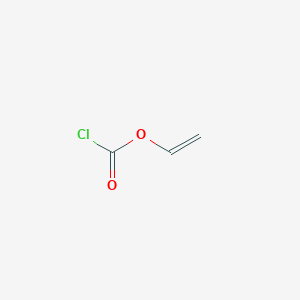
Vinylchloroformiat
Übersicht
Beschreibung
Vinyl chloroformate, also known as vinyloxycarbonyl chloride, is an organic compound with the molecular formula CH2=CHOCOCl. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a vinyl group and a chloroformate group, making it a valuable reagent in various chemical processes.
Wissenschaftliche Forschungsanwendungen
Vinyl chloroformate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Vinyl chloroformate derivatives are used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is employed in the synthesis of prodrugs and drug delivery systems.
Industry: Vinyl chloroformate is used in the production of polymers, coatings, and adhesives. It is also used in the manufacture of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
Target of Action
Vinyl chloroformate is a chemical compound that primarily targets organic synthesis, metal chelation, and pharmacology . It is used in the preparation of polymeric reagents .
Mode of Action
Vinyl chloroformate reacts significantly faster than its counterparts in all solvents studied . It undergoes solvolysis, a process where a solvent causes the cleavage of bonds in a molecule . The solvolysis of vinyl chloroformate is heavily dependent on the solvent’s nucleophilicity and ionizing ability .
Biochemical Pathways
Vinyl chloroformate affects the solvolysis pathway. In this pathway, the compound interacts with a solvent, leading to the cleavage of bonds within the molecule . This process results in significant changes in the compound’s structure and properties .
Pharmacokinetics
It’s known that vinyl chloroformate is a reactive compound, and its reactivity can be influenced by the presence of other substances .
Result of Action
The solvolysis of vinyl chloroformate leads to structural and property changes in the compound . These changes can affect the compound’s reactivity and its interaction with other substances .
Action Environment
The action of vinyl chloroformate is influenced by environmental factors such as the presence of a solvent and the solvent’s properties . For instance, the rate of solvolysis of vinyl chloroformate is significantly faster in all solvents studied, indicating that the solvent’s properties can greatly influence the compound’s reactivity .
Biochemische Analyse
Biochemical Properties
Vinyl chloroformate is known to undergo solvolysis, a reaction that breaks down a compound by reacting with a solvent. This process involves both bimolecular carbonyl-addition and unimolecular ionization channels, each heavily dependent upon the solvent’s nucleophilicity and ionizing ability
Cellular Effects
It is known that chloroformates, a group of compounds to which Vinyl chloroformate belongs, can cause physiological damage
Molecular Mechanism
The molecular mechanism of Vinyl chloroformate involves its solvolysis in various solvents This process is influenced by the solvent’s nucleophilicity and ionizing power
Temporal Effects in Laboratory Settings
Vinyl chloroformate is known for its stability and does not degrade easily, contributing to its persistence in the environment
Metabolic Pathways
Vinyl chloroformate is believed to undergo metabolic activation, catalyzed by the cytochrome P450 enzyme
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinyl chloroformate can be synthesized through several methods. One common approach involves the reaction of phosgene with vinyl alcohol. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, vinyl chloroformate is produced using a continuous flow process where phosgene is reacted with vinyl alcohol in the presence of a stabilizer to prevent polymerization. The reaction is conducted in a closed system to minimize exposure to phosgene, a highly toxic gas. The product is then purified through distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Vinyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of substituted chloroformates.
Polymerization: Vinyl chloroformate can polymerize to form poly(vinyl chloroformate), which can be further modified for various applications.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with vinyl chloroformate.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can be used to catalyze certain reactions.
Solvents: Organic solvents like dichloromethane, toluene, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed:
Carbamates: Formed by the reaction with amines.
Carbonates: Formed by the reaction with alcohols.
Thiocarbonates: Formed by the reaction with thiols.
Vergleich Mit ähnlichen Verbindungen
- Methyl chloroformate
- Ethyl chloroformate
- Propyl chloroformate
- Vinyl acetate
- Allyl chloroformate
Vinyl chloroformate’s unique structure and reactivity make it an important compound in both academic research and industrial applications. Its ability to undergo diverse chemical reactions and its wide range of applications highlight its significance in the field of organic chemistry.
Eigenschaften
IUPAC Name |
ethenyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFROTZSIMBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29464-53-7 | |
| Record name | Carbonochloridic acid, ethenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29464-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30199299 | |
| Record name | Vinyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Vinyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
45.5 [mmHg] | |
| Record name | Vinyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5130-24-5 | |
| Record name | Ethenyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5130-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DJ5DDM7G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of vinyl chloroformate?
A1: The molecular formula of vinyl chloroformate is C3H3ClO2, and its molecular weight is 106.5 g/mol. [, ]
Q2: What spectroscopic data is available for vinyl chloroformate?
A2: Raman and infrared spectra have been recorded for vinyl chloroformate in gas, solid, and liquid phases. This data provides insights into its conformational stability and vibrational modes. [, ]
Q3: How stable is poly(vinyl chloroformate)?
A3: Poly(vinyl chloroformate) exhibits surprising stability in water and can be processed into films and fibers. []
Q4: Can poly(vinyl chloroformate) be chemically modified?
A4: Yes, poly(vinyl chloroformate) readily undergoes reactions with compounds containing labile hydrogen atoms, such as alcohols, amines, and phenols. This allows for versatile chemical modification, leading to a variety of derivatives like poly(vinyl urethane). [, , , ]
Q5: How does phase-transfer catalysis (PTC) influence the modification of poly(vinyl chloroformate)?
A5: PTC significantly enhances the efficiency of chemical modifications on poly(vinyl chloroformate) with reagents like carboxylic acids, phenols, and their salts. This method offers advantages in terms of reaction rate and selectivity. [, , ]
Q6: How does vinyl chloroformate interact with transition metal complexes?
A6: Vinyl chloroformate reacts with ruthenium and osmium complexes, leading to the formation of carbene complexes. This interaction results in the cleavage of the C(sp2)/O2CR bond. Notably, the reaction with [RuHClL2]2 (L = PiPr3) generates the olefin metathesis catalyst RuCl2(CHMe)L2 and carbon dioxide. []
Q7: Is there a difference in reactivity between ruthenium and osmium complexes with vinyl chloroformate?
A7: Yes, while both metals interact, ruthenium complexes generally favor C-O bond cleavage in vinyl esters, while osmium complexes tend to form more stable carbene species. This difference is attributed to the higher π-basicity of osmium. []
Q8: Have computational methods been used to study vinyl chloroformate?
A8: Yes, DFT (B3PW91) calculations have been used to explore the reaction mechanisms of vinyl chloroformate with ruthenium complexes, revealing the thermodynamic driving force for C-O bond cleavage and CO2 release. []
Q9: What is known about the stability of vinyl chloroformate?
A10: While specific stability data may vary, vinyl chloroformate is generally handled with caution as it can decompose. Proper storage under cool and dry conditions is recommended. []
- Vinyl chloroformate is a valuable reagent in polymer chemistry, enabling the synthesis of various poly(vinyl carbamates) and poly(vinyl carbonates) with potential applications in drug delivery and other fields. [, , , , , ]
- It has been successfully employed in the modification of silica surfaces, leading to materials with tailored properties. []
- Vinyl chloroformate serves as a key reagent in organic synthesis, facilitating selective N-dealkylation of tertiary amines, as demonstrated in an improved synthesis of naloxone. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


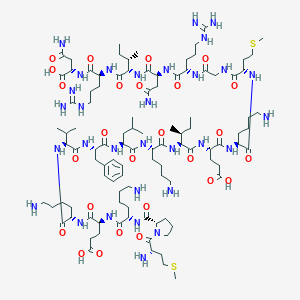
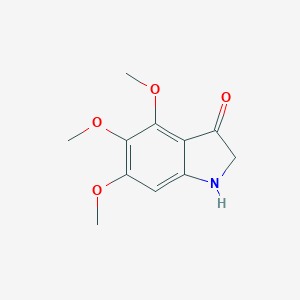
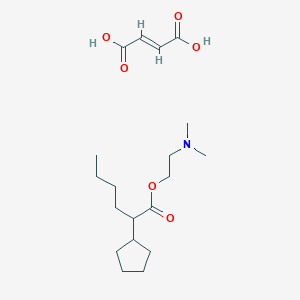
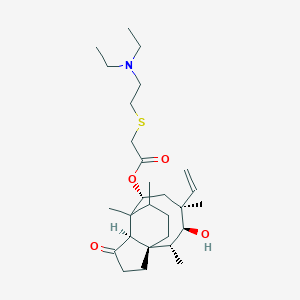
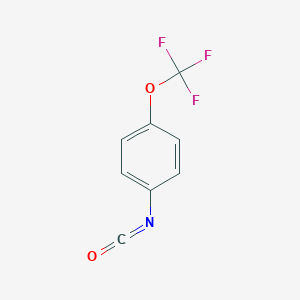
![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)
